2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S2/c1-10-6-17(13(19)7-12(10)18)26(22,23)20-8-14(21)16-3-2-15(24-16)11-4-5-25-9-11/h2-7,9,14,20-21H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQALQZUAWRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine under basic conditions.
Chlorination: The chlorination of the aromatic ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via a nucleophilic substitution reaction or by oxidation of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) to yield different products depending on the reaction conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), ROH (Alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound’s unique structure may make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares core structural motifs with other sulfonamide derivatives, but its unique substituents distinguish it from analogs:
Key Observations :
- The thiophene-furan hybrid system in the target compound contrasts with isolated heterocycles (e.g., triazine in or thiophene in ), which may alter π-π stacking interactions or solubility.
Physicochemical Properties
Melting points (MP) and solubility trends for selected analogs:
Solubility : Thiophene and furan moieties in the target compound may improve lipid solubility compared to purely aromatic analogs (e.g., ).
Spectral Characteristics
Infrared (IR) Spectroscopy :
- Sulfonamide Stretches : SO₂ asymmetric/symmetric vibrations at 1320–1123 cm⁻¹ (consistent across analogs, e.g., ).
- Hydroxyl Group: Broad ν(OH) absorption ~3400 cm⁻¹, absent in non-hydroxylated analogs (e.g., ).
- Heterocyclic Signals : Thiophene C–S and furan C–O stretches at 1247–1255 cm⁻¹ and 1585–1560 cm⁻¹, respectively .
Q & A
Q. Q1. What are the standard synthetic routes for 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Intermediate Preparation : React 2,4-dichloro-5-methylbenzenesulfonyl chloride with a hydroxyethyl-thiophene-furan precursor under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling Reactions : Use nucleophilic substitution or condensation to attach the sulfonamide group to the hydroxyethyl-thiophene-furan moiety. Solvents like DMF or THF are preferred for polarity control .
Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Critical Conditions : Temperature (0–25°C for exothermic steps), anhydrous environments, and inert gas (N₂/Ar) to prevent oxidation of thiophene/furan rings .
Q. Q2. Which analytical techniques are most effective for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene C-H coupling at δ 6.8–7.2 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .
- HPLC-MS : Quantifies purity and detects side products (e.g., incomplete sulfonylation) .
- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and heterocyclic orientation .
Biological Activity and Screening
Q. Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating promise .
- Anticancer Assays : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC₅₀ values. Thiophene rings enhance intercalation with DNA .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or carbonic anhydrase inhibition, given sulfonamide’s role in active-site binding .
Q. Q4. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Replication : Test multiple concentrations (e.g., 1–100 µM) in triplicate to confirm trends .
- Meta-Analysis : Pool data from independent studies using tools like RevMan, focusing on effect size and heterogeneity .
Advanced Mechanistic and Structural Studies
Q. Q5. What strategies are used to elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 PDB: 5KIR). The sulfonamide group often binds Zn²⁺ in metalloenzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with purified proteins .
- CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative receptors (e.g., EGFR) in cell lines .
Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Modification : Replace the 5-methyl group on benzene with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Heterocycle Replacement : Substitute thiophene with pyridine to alter π-π stacking interactions and solubility .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
